3-{[(tert-butoxy)carbonyl]amino}-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid
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Overview
Description
3-{[(tert-Butoxy)carbonyl]amino}-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid is a synthetic compound. This molecule is often associated with the protection of amino groups during peptide synthesis, making it vital in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically involves the following steps:
Formation of tert-Butoxycarbonyl Group: : The tert-butoxycarbonyl (Boc) group is introduced by reacting an amino acid with di-tert-butyl dicarbonate under basic conditions, usually in the presence of sodium hydroxide or triethylamine.
Introduction of Fluorenylmethyloxycarbonyl Group: : The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is introduced via reaction with fluorenylmethyloxycarbonyl chloride, often in a base like pyridine.
Industrial Production Methods
Industrial production mirrors laboratory synthesis but on a larger scale. Reactors capable of handling large volumes and maintaining specific temperatures and pressures are used to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : This compound primarily undergoes substitution reactions, where protecting groups (Boc and Fmoc) are added or removed.
Hydrolysis: : Boc and Fmoc groups are removed using strong acids like trifluoroacetic acid or bases like piperidine.
Common Reagents and Conditions
Reagents: : Di-tert-butyl dicarbonate, fluorenylmethyloxycarbonyl chloride, sodium hydroxide, triethylamine, trifluoroacetic acid, piperidine.
Conditions: : Basic conditions for Boc protection, acidic or basic conditions for Fmoc protection/removal.
Major Products
Primary Products: : Protected amino acids or peptides.
Byproducts: : Side products from incomplete reactions or hydrolysis.
Scientific Research Applications
In Chemistry
Used in peptide synthesis for protecting amino groups.
Employed as an intermediate in the synthesis of complex organic molecules.
In Biology
Facilitates the study of protein structures and functions by enabling the synthesis of specific peptides.
In Medicine
Key in drug discovery and development processes, particularly in the synthesis of therapeutic peptides.
In Industry
Utilized in the large-scale production of synthetic peptides used in pharmaceuticals.
Mechanism of Action
The compound acts as a protecting agent, temporarily preventing certain functional groups from reacting. This allows for selective reactions to occur at other sites of the molecule.
Molecular Targets and Pathways
Targets amino groups in peptides, protecting them through the formation of stable Boc and Fmoc derivatives.
Removal of protecting groups follows well-known chemical pathways, enabling further peptide synthesis steps.
Comparison with Similar Compounds
Similar Compounds
**3-{[(tert-Butoxy)carbonyl]amino}-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)]acetic acid
**3-{[(tert-Butoxy)carbonyl]amino}-2-[({[(9H-xanthen-9-yl)methoxy]carbonyl}amino)]propanoic acid
Highlighting Uniqueness
While similar compounds may also act as protecting agents, 3-{[(tert-butoxy)carbonyl]amino}-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid is particularly effective due to its stability and ease of removal of the Boc and Fmoc groups, making it highly valuable in peptide synthesis.
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Properties
CAS No. |
2680528-51-0 |
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Molecular Formula |
C24H28N2O6 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-13-15(21(27)28)12-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28) |
InChI Key |
QYBPFVRIUVYWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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